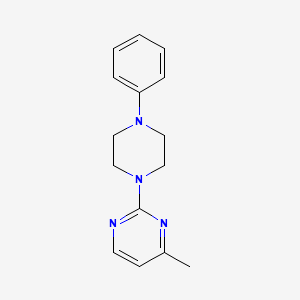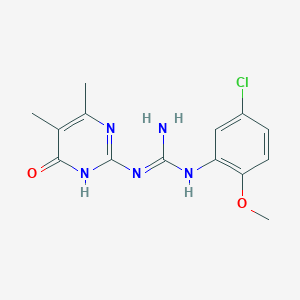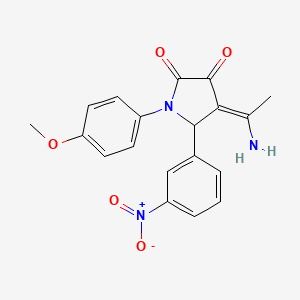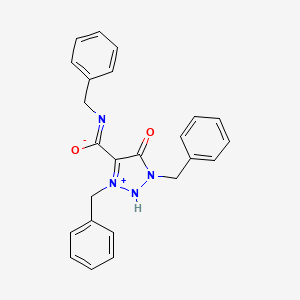![molecular formula C7H11N3OS2 B11045759 5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione CAS No. 89723-68-2](/img/structure/B11045759.png)
5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(MORPHOLINOMETHYL)-1,3,4-THIADIAZOLE-2(3H)-THIONE is a heterocyclic compound that contains a morpholine moiety attached to a thiadiazole ring. This compound is of significant interest due to its diverse biological and chemical properties, making it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(MORPHOLINOMETHYL)-1,3,4-THIADIAZOLE-2(3H)-THIONE typically involves the reaction of morpholine with a suitable thiadiazole precursor. One common method involves the Mannich reaction, where morpholine reacts with formaldehyde and a thiadiazole derivative under mild conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(MORPHOLINOMETHYL)-1,3,4-THIADIAZOLE-2(3H)-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(MORPHOLINOMETHYL)-1,3,4-THIADIAZOLE-2(3H)-THIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(MORPHOLINOMETHYL)-1,3,4-THIADIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine-containing compounds: These include derivatives such as 2-(MORPHOLINOMETHYL)ACRYLONITRILE and other morpholine-based ligands.
Thiadiazole derivatives: Compounds like 2-AMINO-1,3,4-THIADIAZOLE and 2-MERCAPTO-1,3,4-THIADIAZOLE share structural similarities with 5-(MORPHOLINOMETHYL)-1,3,4-THIADIAZOLE-2(3H)-THIONE.
Uniqueness
5-(MORPHOLINOMETHYL)-1,3,4-THIADIAZOLE-2(3H)-THIONE is unique due to the combination of the morpholine and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a compound of significant interest for further research and development.
Properties
CAS No. |
89723-68-2 |
|---|---|
Molecular Formula |
C7H11N3OS2 |
Molecular Weight |
217.3 g/mol |
IUPAC Name |
5-(morpholin-4-ylmethyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C7H11N3OS2/c12-7-9-8-6(13-7)5-10-1-3-11-4-2-10/h1-5H2,(H,9,12) |
InChI Key |
WXCOOVSVXYXNIK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NNC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(2,4-dichlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11045683.png)
![ethyl {4-[3-amino-3-oxo-1-(thiophen-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11045702.png)

![methyl 4-(4-methoxybenzyl)-4',4'-dimethyl-2',6'-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-3'-carboxylate](/img/structure/B11045717.png)
![5a-methoxy-1,3-dioxo-4-phenyloctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B11045724.png)

![4-Amino-1-(2-fluorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045736.png)
![N-{[1-(2-Fluorobenzyl)-4-piperidyl]methyl}-2-butynamide](/img/structure/B11045738.png)
![N-(4-{[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B11045743.png)


![({4-amino-5-[3-(benzyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B11045771.png)
![ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11045776.png)
![3-(2,3-Dichlorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045778.png)
